molecular formula C12H16N2O4 B6634488 3-Methyl-1-(4-methyl-1,3-oxazole-5-carbonyl)piperidine-2-carboxylic acid

3-Methyl-1-(4-methyl-1,3-oxazole-5-carbonyl)piperidine-2-carboxylic acid

Cat. No. B6634488
M. Wt: 252.27 g/mol
InChI Key: JYMGYWYHDOYOTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methyl-1-(4-methyl-1,3-oxazole-5-carbonyl)piperidine-2-carboxylic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as MPAC, and it is a derivative of piperidine. MPAC has been synthesized using various methods, and its mechanism of action has been studied in detail.

Mechanism of Action

The mechanism of action of MPAC is not fully understood. However, it is believed that MPAC inhibits the activity of enzymes that are involved in the growth and proliferation of cancer cells. MPAC has also been found to disrupt the cell membrane of bacteria and fungi, leading to their death.
Biochemical and Physiological Effects:
MPAC has been found to have low toxicity in vitro. It has been shown to be well tolerated by human cells, and it does not cause any significant damage to the DNA. MPAC has also been found to have low cytotoxicity, which makes it a promising candidate for further studies.

Advantages and Limitations for Lab Experiments

One of the main advantages of MPAC is its low toxicity. This makes it a safe compound to work with in the laboratory. MPAC is also relatively easy to synthesize, and it can be obtained in good yield. However, one of the limitations of MPAC is its limited solubility in water. This can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the study of MPAC. One of the areas of interest is its potential use as an anticancer drug. Further studies are needed to determine its efficacy in vivo and to identify the optimal dosage and administration route. MPAC also has potential applications in the field of microbiology, and further studies are needed to explore its antibacterial and antifungal activity. Additionally, the synthesis of MPAC derivatives may lead to the discovery of more potent compounds with improved solubility and efficacy.

Synthesis Methods

The synthesis of MPAC involves the condensation of 4-methyl-1,3-oxazole-5-carbonyl chloride with 3-methylpiperidine-2-carboxylic acid in the presence of a base. The reaction takes place at room temperature, and the product is obtained in good yield. The purity of the product can be improved by recrystallization.

Scientific Research Applications

MPAC has been found to have potential applications in various fields of science. It has been studied for its antitumor activity, and it has been shown to inhibit the growth of cancer cells in vitro. MPAC has also been studied for its antibacterial and antifungal activity. It has been found to be effective against various bacterial and fungal strains.

properties

IUPAC Name

3-methyl-1-(4-methyl-1,3-oxazole-5-carbonyl)piperidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O4/c1-7-4-3-5-14(9(7)12(16)17)11(15)10-8(2)13-6-18-10/h6-7,9H,3-5H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYMGYWYHDOYOTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1C(=O)O)C(=O)C2=C(N=CO2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-1-(4-methyl-1,3-oxazole-5-carbonyl)piperidine-2-carboxylic acid

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